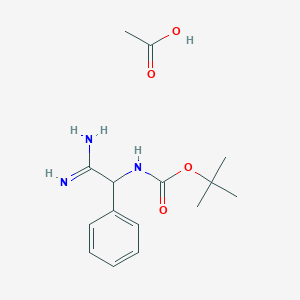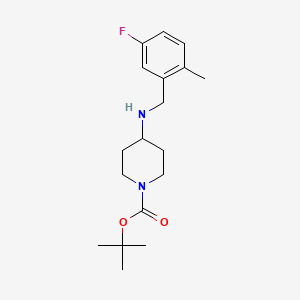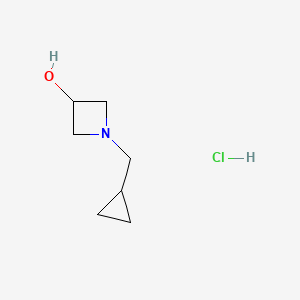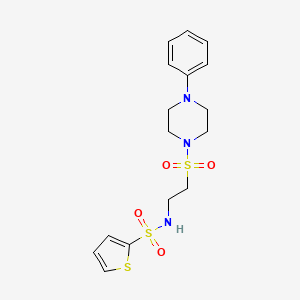
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C16H21N3O4S3 and a molecular weight of 415.54. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecule contains a thiophene ring with a piperazine amine and an ethyl substituent. The IUPAC name of the compound is N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide .
Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
科学的研究の応用
Antibacterial Applications
A significant area of application for compounds containing thiophene or chromene moieties, like "N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide," is in developing potential antibacterial agents. Research has indicated that aryl sulfonamides with these moieties exhibit promising antibacterial properties against pathogenic microbes. The synthesis and structural optimization of such compounds are crucial for enhancing pharmacological effectiveness in medicinal applications (Rathore et al., 2021).
Sulfonamide Inhibitors in Pharmaceutical Development
Sulfonamide compounds, including those with thiophene sulfonamide structures, have been extensively reviewed for their role as synthetic bacteriostatic antibiotics and their applications beyond antibacterial therapy. These compounds have been utilized in various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The diversity in their pharmacological activities highlights their significance in drug development and the potential for new therapeutic agents (Gulcin & Taslimi, 2018).
Advancements in Sulfonamide Drug Research
Continued research into sulfonamide-based compounds has revealed a broad spectrum of biological activities, leading to their application in treating various diseases. The development of new derivatives, including those with thiophene sulfonamide groups, is driven by the need for drugs with lower toxicity, higher activity, and broader therapeutic applications. This ongoing research underscores the potential of sulfonamide compounds in medicinal chemistry and drug design (Shichao et al., 2016).
Environmental Impact and Analysis of Sulfonamides
The presence of sulfonamide antibiotics in the environment and their potential impact on human health and ecosystems have been subjects of study. Research into the degradation, analysis, and ecotoxicity of these compounds is critical for understanding their environmental fate and developing methods for their detection and removal. This area of study is essential for assessing the risks associated with the widespread use of sulfonamide antibiotics in agriculture and medicine (Baran et al., 2011).
特性
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S3/c20-25(21,14-8-17-26(22,23)16-7-4-13-24-16)19-11-9-18(10-12-19)15-5-2-1-3-6-15/h1-7,13,17H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGQINMHHOXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

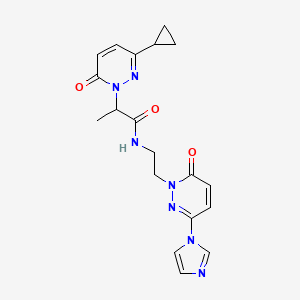
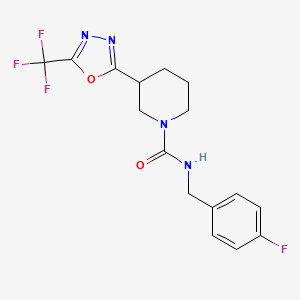
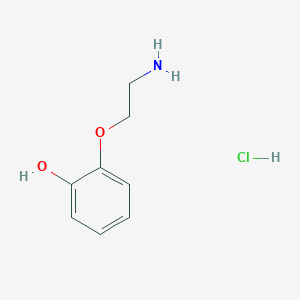
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2567073.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2567074.png)
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2567075.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2567077.png)
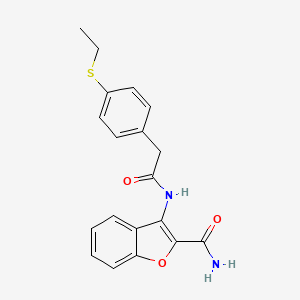

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2567083.png)
![1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2567085.png)
